![molecular formula C9H15N3 B3186961 1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine CAS No. 1368246-84-7](/img/structure/B3186961.png)
1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine
Übersicht
Beschreibung
1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine is a heterocyclic compound that has received significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to possess a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of GABA receptors. This compound has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission. This effect is thought to contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of a number of inflammatory diseases. It has also been shown to reduce the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine in lab experiments is its wide range of biological activities. This compound has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a versatile tool for investigating a number of different biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are a number of future directions for research on 1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to investigate the mechanism of action of this compound and its potential therapeutic applications. Additionally, there is interest in developing more efficient synthesis methods for this compound, as well as derivatives with improved solubility and bioactivity. Overall, 1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine is a promising compound with a wide range of potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)12-9-3-4-10-5-8(9)6-11-12/h6-7,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSZNEHSOBRKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CNCC2)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



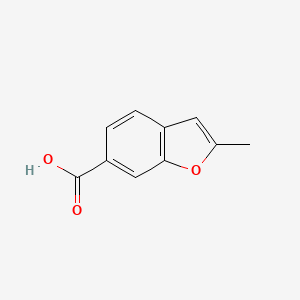
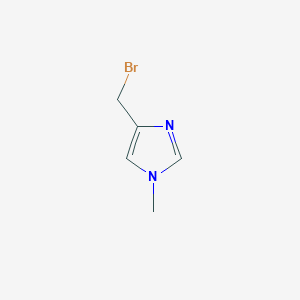


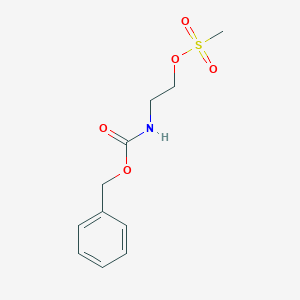
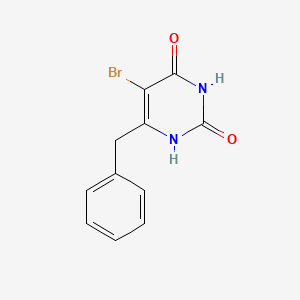

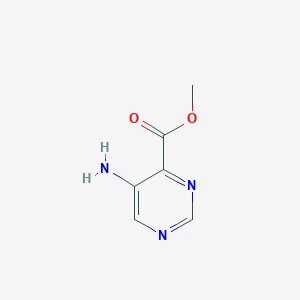
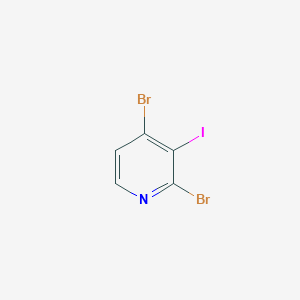
![Formamide, N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B3186945.png)
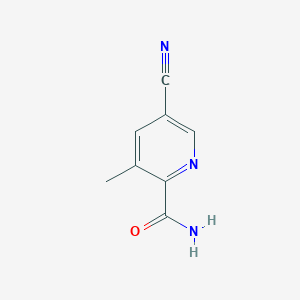

![5-Oxaspiro[2.5]octan-8-one](/img/structure/B3186968.png)
